molecular formula C17H20N4O4 B2888635 N-{[4-(1H-indol-3-ylcarbonyl)piperazin-1-yl]carbonyl}-beta-alanine CAS No. 929823-13-2

N-{[4-(1H-indol-3-ylcarbonyl)piperazin-1-yl]carbonyl}-beta-alanine

Cat. No.: B2888635
CAS No.: 929823-13-2
M. Wt: 344.371
InChI Key: GMFFDZZDTNIQAY-UHFFFAOYSA-N
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Description

N-{[4-(1H-indol-3-ylcarbonyl)piperazin-1-yl]carbonyl}-beta-alanine is a complex organic compound featuring an indole ring system conjugated to a piperazine ring and a beta-alanine moiety. This compound is of interest in various scientific fields due to its potential biological and pharmaceutical applications.

Synthetic Routes and Reaction Conditions:

  • Indole Synthesis: The indole core can be synthesized through the Fischer indole synthesis, which involves the cyclization of phenylhydrazines with ketones under acidic conditions.

  • Piperazine Formation: Piperazine can be synthesized through the reaction of ethylene diamine with ketones or aldehydes.

  • Coupling Reaction: The indole and piperazine units can be coupled using carbonyl chemistry, typically involving the formation of an amide bond between the carboxylic acid group of the indole and the amine group of the piperazine.

  • Beta-Alanine Attachment: The beta-alanine moiety can be introduced through a peptide coupling reaction, often using reagents like carbodiimides (e.g., DCC, EDC).

Industrial Production Methods: Industrial production of this compound would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Continuous flow chemistry and automated synthesis platforms could be employed to enhance efficiency and scalability.

Types of Reactions:

  • Oxidation: The indole ring can undergo oxidation to form various oxidized derivatives.

  • Reduction: Reduction reactions can be used to modify the functional groups on the piperazine ring.

  • Substitution: Substitution reactions can be performed on the indole and piperazine rings to introduce different substituents.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include chromium(VI) oxide, potassium permanganate, and hydrogen peroxide.

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

  • Substitution: Various nucleophiles and electrophiles can be used for substitution reactions, depending on the desired substituent.

Major Products Formed:

  • Oxidized Indoles: Indole-3-carboxaldehyde, indole-3-carboxylic acid.

  • Reduced Piperazines: Piperazine derivatives with reduced functional groups.

  • Substituted Derivatives: Indole and piperazine derivatives with various substituents.

Scientific Research Applications

Chemistry: This compound is used in synthetic organic chemistry as a building block for the synthesis of more complex molecules. Its indole and piperazine rings are valuable in constructing diverse chemical structures.

Biology: The compound has potential biological activity, including antimicrobial, antiviral, and anticancer properties. It can be used in biological assays to study these activities.

Medicine: Due to its biological activity, it is being explored for use in pharmaceuticals. It may serve as a lead compound for the development of new drugs targeting various diseases.

Industry: In the chemical industry, it can be used as an intermediate in the synthesis of other valuable compounds, including dyes, pigments, and agrochemicals.

Mechanism of Action

The exact mechanism of action of N-{[4-(1H-indol-3-ylcarbonyl)piperazin-1-yl]carbonyl}-beta-alanine is not fully understood. it is believed to interact with molecular targets such as enzymes or receptors, leading to biological effects. The indole ring system is known to interact with various biological targets, while the piperazine ring can enhance the compound's ability to cross cell membranes.

Comparison with Similar Compounds

  • N-(1H-indol-3-ylcarbonyl)glycine: Similar structure but lacks the piperazine ring.

  • N-(1H-indol-3-ylcarbonyl)piperazine: Similar structure but lacks the beta-alanine moiety.

  • Indole-3-carboxylic acid derivatives: Various derivatives of indole-3-carboxylic acid with different substituents.

Uniqueness: N-{[4-(1H-indol-3-ylcarbonyl)piperazin-1-yl]carbonyl}-beta-alanine is unique due to the combination of the indole ring, piperazine ring, and beta-alanine moiety, which provides a distinct set of chemical and biological properties compared to its similar compounds.

Properties

IUPAC Name

3-[[4-(1H-indole-3-carbonyl)piperazine-1-carbonyl]amino]propanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20N4O4/c22-15(23)5-6-18-17(25)21-9-7-20(8-10-21)16(24)13-11-19-14-4-2-1-3-12(13)14/h1-4,11,19H,5-10H2,(H,18,25)(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GMFFDZZDTNIQAY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C(=O)C2=CNC3=CC=CC=C32)C(=O)NCCC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20N4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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